molecular formula C15H19NO B8352533 1-Hexylindole-4-carbaldehyde

1-Hexylindole-4-carbaldehyde

Cat. No.: B8352533
M. Wt: 229.32 g/mol
InChI Key: DRCKUUJYTJZVGP-UHFFFAOYSA-N
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Description

1-Hexylindole-4-carbaldehyde is an indole derivative featuring a hexyl chain at the 1-position and a formyl group at the 4-position of the indole core. The hexyl substituent introduces significant lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility, bioavailability, and reactivity.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-hexylindole-4-carbaldehyde

InChI

InChI=1S/C15H19NO/c1-2-3-4-5-10-16-11-9-14-13(12-17)7-6-8-15(14)16/h6-9,11-12H,2-5,10H2,1H3

InChI Key

DRCKUUJYTJZVGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CC2=C(C=CC=C21)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-Hexylindole-4-carbaldehyde with related indole carbaldehydes and other aldehyde-containing compounds:

Compound Name Molecular Formula Molecular Weight logP<sup>a</sup> Solubility (ESOL)<sup>b</sup> Key Features
This compound C15H19NO ~229.32 ~4.5 (estimated) ~0.01 mg/mL (estimated) Hexyl chain enhances lipophilicity
1H-Indole-4-carbaldehyde C9H7NO 145.16 1.67 0.41 mg/mL Base structure; moderate hydrophobicity
2-Methyl-1H-indole-3-carbaldehyde C10H9NO 159.19 2.01 0.28 mg/mL Methyl group at 2-position alters electronic density
5-Phenyl-1H-indole-3-carbaldehyde C15H11NO 221.26 3.12 0.05 mg/mL Aromatic substituent increases rigidity and π-π interactions
4-Hexyloxynaphthalene-1-carbaldehyde C17H20O2 256.34 ~5.2 (estimated) ~0.005 mg/mL (estimated) Hexyloxy group on naphthalene; distinct core vs. indole

<sup>a</sup>logP values calculated using XLogP3 or analogous methods.
<sup>b</sup>Solubility in water at 25°C.

Key Observations:

Lipophilicity : The hexyl chain in this compound results in a higher logP (~4.5) compared to smaller alkyl (e.g., methyl, logP ~2.01) or aromatic (e.g., phenyl, logP ~3.12) substituents . This aligns with trends observed in 4-hexyloxynaphthalene-1-carbaldehyde (~5.2 logP), where the hexyl group dominates hydrophobicity .

Solubility : Increased chain length inversely correlates with aqueous solubility. The hexyl derivative’s solubility (~0.01 mg/mL) is significantly lower than that of 1H-Indole-4-carbaldehyde (0.41 mg/mL) .

Core Structure : Indole-based aldehydes (e.g., 1H-Indole-4-carbaldehyde) exhibit distinct electronic properties compared to naphthalene analogs (e.g., 4-hexyloxynaphthalene-1-carbaldehyde) due to differences in aromaticity and substituent positioning .

Pharmacological and Biochemical Implications

highlights critical parameters for 1H-Indole-4-carbaldehyde, such as:

  • GI Absorption : High (due to moderate logP).
  • BBB Permeability : Likely low (TPSA = 33.36 Ų).
  • CYP Inhibition: No significant inhibition reported.

For this compound:

  • CYP Interactions : Increased lipophilicity could elevate risks of off-target enzyme interactions.

Comparatively, 5-Phenyl-1H-indole-3-carbaldehyde’s rigid aromatic substituent may favor binding to hydrophobic pockets in proteins, a property less pronounced in flexible alkyl chains .

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